4-(1,1-Difluoroethyl)pyridin-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H8F2N2 |
|---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
4-(1,1-difluoroethyl)pyridin-2-amine |
InChI |
InChI=1S/C7H8F2N2/c1-7(8,9)5-2-3-11-6(10)4-5/h2-4H,1H3,(H2,10,11) |
InChI Key |
KIUZAVMEDKQNBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=NC=C1)N)(F)F |
Origin of Product |
United States |
Chemical and Physical Properties
Physicochemical Properties
The physicochemical properties of 4-(1,1-difluoroethyl)pyridin-2-amine are influenced by both the aminopyridine core and the difluoroethyl substituent.
| Property | Predicted/Estimated Value |
| Molecular Formula | C7H8F2N2 |
| Molecular Weight | 158.15 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to have moderate solubility in organic solvents and some solubility in acidic aqueous solutions. |
| pKa | The basicity of the pyridine (B92270) nitrogen and the exocyclic amino group will be influenced by the electron-withdrawing nature of the difluoroethyl group. |
| LogP | The lipophilicity is expected to be higher than its non-fluorinated analogue due to the presence of the fluorine atoms. |
Spectroscopic Data
While experimental spectroscopic data for this compound is not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.
1H NMR:
A singlet or a triplet for the methyl group protons (CH3) coupled to the fluorine atoms.
Distinct signals in the aromatic region for the three protons on the pyridine ring.
A broad singlet for the amino group protons (NH2).
19F NMR:
A singlet or a quartet for the two equivalent fluorine atoms (CF2) coupled to the methyl protons.
13C NMR:
Signals for the five carbon atoms of the pyridine ring.
A signal for the methyl carbon.
A signal for the quaternary carbon attached to the fluorine atoms, which would be split into a triplet by the two fluorine atoms.
Mass Spectrometry (MS):
A molecular ion peak (M+) corresponding to the molecular weight of the compound.
Characteristic fragmentation patterns, including the loss of fluorine, the ethyl group, and cleavage of the pyridine ring.
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Mass Spectrometry for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the elemental formula of a compound by measuring its mass with very high precision. For 4-(1,1-Difluoroethyl)pyridin-2-amine, HRMS would be used to measure the mass of the molecular ion, typically the protonated species [M+H]⁺ in positive ion mode electrospray ionization (ESI).
The measured mass is then compared to the theoretical mass calculated from the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁹F, ¹⁴N). A close match between the experimental and theoretical mass (typically within 5 ppm) provides strong evidence for the compound's elemental composition, C₇H₈F₂N₂. guidechem.comuni.lu
Table 1: Predicted HRMS Data for this compound
| Ion Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| [M] | C₇H₈F₂N₂ | 158.06555 |
| [M+H]⁺ | C₇H₉F₂N₂⁺ | 159.07338 |
Data calculated based on the molecular formula. Actual experimental values would be obtained from HRMS analysis.
Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for the complete assignment of all proton, carbon, and fluorine signals. rsc.org
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, the spectrum is expected to show signals for the three aromatic protons on the pyridine (B92270) ring, the amine (-NH₂) protons, and the methyl (-CH₃) protons. The methyl group protons would appear as a triplet due to coupling with the two adjacent fluorine atoms (³JHF). The aromatic protons would appear as distinct signals, with their chemical shifts and coupling patterns revealing their positions on the ring. The amine protons typically appear as a broad singlet.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum shows signals for each unique carbon atom in the molecule. organicchemistrydata.org The spectrum for this compound would display seven distinct signals: five for the pyridine ring carbons and two for the 1,1-difluoroethyl side chain (the quaternary carbon bonded to fluorine and the methyl carbon). The carbon atoms bonded to fluorine (C4 and the quaternary C of the ethyl group) will exhibit characteristic splitting due to C-F coupling (¹JCF, ²JCF). rsc.org
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an essential characterization technique. wikipedia.org It is highly sensitive and provides direct information about the fluorine environment. mdpi.com For this compound, the two fluorine atoms are chemically equivalent, and thus a single resonance is expected. This signal would be split into a quartet due to coupling with the three protons of the adjacent methyl group (³JFH). biophysics.orgucsb.edu
Table 2: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |
|---|---|---|---|---|
| ¹H | ~8.0 | d | JH6-H5 ≈ 5-7 | H6 |
| ¹H | ~6.6 | dd | JH5-H6 ≈ 5-7, JH5-H3 ≈ 1-2 | H5 |
| ¹H | ~6.5 | d | JH3-H5 ≈ 1-2 | H3 |
| ¹H | ~4.5 | br s | - | -NH₂ |
| ¹H | ~2.0 | t | ³JHF ≈ 18-20 | -CH₃ |
| ¹³C | ~160 | s | - | C2 (C-NH₂) |
| ¹³C | ~155 | t | ¹JCF ≈ 280-300 | C4 (C-CF₂) |
| ¹³C | ~150 | s | - | C6 |
| ¹³C | ~125 | t | ¹JCF ≈ 240-260 | -C(F₂)CH₃ |
| ¹³C | ~108 | s | - | C5 |
| ¹³C | ~105 | s | - | C3 |
| ¹³C | ~24 | t | ²JCF ≈ 25-30 | -CH₃ |
Note: These are predicted values based on known substituent effects and data from similar compounds. Experimental values may vary depending on solvent and other conditions.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. For this molecule, a cross-peak would be observed between the adjacent aromatic protons H5 and H6, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms. This would definitively link the signals of H3, H5, H6, and the methyl protons to their respective carbon atoms (C3, C5, C6, and the methyl carbon).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. This is vital for connecting the different fragments of the molecule. Key correlations would include those from the methyl protons (-CH₃) to the quaternary carbon (-C(F₂)CH₃) and to C4 of the pyridine ring, as well as from the aromatic proton H3 to C2, C4, and C5, confirming the substituent positions.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are bonded. It can help confirm the stereochemistry and conformation. For instance, NOESY could show correlations between the protons of the difluoroethyl group and the H3 and H5 protons on the pyridine ring, confirming their spatial proximity.
Infrared and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), aromatic and aliphatic C-H stretching (around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively), C=C and C=N ring stretching vibrations for the pyridine moiety (in the 1400-1650 cm⁻¹ region), and N-H bending (around 1600 cm⁻¹). researchgate.netresearchgate.net Most significantly, strong absorption bands corresponding to the C-F stretching vibrations of the difluoroethyl group would be prominent in the 1000-1200 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information. researchgate.netresearchgate.net The aromatic ring vibrations often produce strong and sharp signals in the Raman spectrum, particularly the ring breathing mode around 1000 cm⁻¹. chemicalbook.com While C-F bonds are strong absorbers in the IR, they are typically weaker in the Raman spectrum.
Table 3: Predicted IR and Raman Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type |
|---|---|---|
| 3450 - 3300 | Medium | N-H Asymmetric & Symmetric Stretch |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |
| 3000 - 2850 | Weak | Aliphatic C-H Stretch |
| 1640 - 1580 | Strong | N-H Bend / Aromatic C=C, C=N Stretch |
| 1500 - 1400 | Strong-Medium | Aromatic C=C, C=N Stretch |
| 1200 - 1000 | Very Strong (IR) | C-F Stretch |
Note: These are characteristic frequency ranges. The exact position and intensity depend on the molecular environment.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural proof by determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique would yield highly accurate data on bond lengths, bond angles, and torsional angles. mdpi.com
Furthermore, it would reveal the packing of molecules in the crystal lattice and identify key intermolecular interactions, such as hydrogen bonds between the amine group of one molecule and the pyridine nitrogen of a neighboring molecule. researchgate.net While no crystal structure for this specific compound is publicly available, this method remains the gold standard for absolute structure determination. mdpi.com
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatographic methods are essential for assessing the purity of the synthesized compound and for separating it from starting materials, byproducts, or other impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining the purity of non-volatile organic compounds. Due to the polar and basic nature of the aminopyridine moiety, reversed-phase HPLC would be the method of choice. A C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be suitable. Purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can also be used for purity analysis. A polar capillary column would likely be required to achieve good separation. GC coupled with a mass spectrometer (GC-MS) can simultaneously provide separation and identification of any impurities.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is an indispensable technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds like this compound. The method's high resolution and sensitivity make it ideal for assessing the purity of a sample and for separating the target compound from any starting materials, by-products, or degradation products.
Research Findings: In the analysis of aromatic amines, Reversed-Phase HPLC (RP-HPLC) is a commonly utilized configuration. The separation is based on the differential partitioning of the analyte between a non-polar stationary phase (typically C18 or C8) and a polar mobile phase. For a compound like this compound, the mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic modifier such as acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of compounds with varying polarities. mdpi.com
Detection is most commonly achieved using an Ultraviolet (UV) detector, as the pyridine ring system of the compound contains a chromophore that absorbs UV light. The selection of an appropriate wavelength is crucial for maximizing sensitivity. Given the aromatic nature of the pyridine ring, a wavelength in the range of 254-270 nm would likely be chosen for detection.
In some applications, particularly for trace-level analysis or when dealing with complex matrices, derivatization of the primary amine group may be performed prior to HPLC analysis. researchgate.netsqu.edu.om Reagents can be used to attach a fluorescent tag to the amine, allowing for highly sensitive detection by a fluorescence detector (FLD). researchgate.netsqu.edu.om This approach significantly enhances the limit of detection and quantification. squ.edu.om The structure of any derivatives formed can be further confirmed using liquid chromatography-mass spectrometry (LC-MS). mdpi.com
The results of an HPLC analysis are typically presented in a chromatogram, which plots the detector response against retention time. The retention time of the main peak corresponding to this compound would be a key identifier under specific chromatographic conditions, while the area of this peak relative to the total area of all peaks provides a measure of its purity.
Table 1: Illustrative HPLC Parameters for Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) mdpi.com |
| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 5 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a test sample. It is a powerful tool for the analysis of volatile and thermally stable compounds.
Research Findings: The analysis of amines by GC can be challenging due to their polarity, which can lead to poor peak shape (tailing) and adsorption on the column. bre.comlabrulez.com To overcome this, specialized columns with basic deactivation are often employed. For instance, packings like Carbopack™ coated with a basic material such as potassium hydroxide (B78521) (KOH) can significantly improve the chromatography of amines. labrulez.com
In a typical GC-MS analysis of this compound, the sample would be injected into a heated inlet, where it is vaporized and swept onto the GC column by a carrier gas (usually helium). The column oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.
As the separated components elute from the column, they enter the ion source of the mass spectrometer. In the source, molecules are typically ionized by electron ionization (EI), which involves bombarding them with a high-energy electron beam. This process creates a molecular ion (M+) and a series of characteristic fragment ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular "fingerprint." For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. The fragmentation pattern would provide further structural confirmation, likely showing losses of fragments such as a methyl group (CH₃) or a fluorine atom.
Table 2: Illustrative GC-MS Parameters and Expected Data
| Parameter | Condition / Expected Value |
|---|---|
| GC Column | Capillary column suitable for amines (e.g., DB-5ms, HP-INNOWax) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Expected Molecular Ion (M+) | m/z = 158 |
| Potential Key Fragments | m/z = 143 (M-CH₃)+, m/z = 139 (M-F)+ |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample of a chemical compound. researchgate.net The results are used to calculate the empirical formula of the substance, which can then be compared to the theoretical composition derived from its proposed molecular structure. This serves as a crucial check for purity and structural correctness.
Research Findings: For this compound, the molecular formula is C₇H₈F₂N₂. The theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. The validation process involves combusting a small, precisely weighed amount of the purified compound in a stream of oxygen. The combustion products (carbon dioxide, water, and nitrogen gas) are collected and measured, allowing for the calculation of the percentage of C, H, and N in the original sample.
The experimentally determined percentages must agree with the theoretically calculated values within a narrow margin of error (typically ±0.4%) to validate the empirical formula and provide strong evidence of the compound's purity.
Table 3: Elemental Analysis Data for C₇H₈F₂N₂
| Element | Theoretical % | Found % (Illustrative) |
|---|---|---|
| Carbon (C) | 53.16 | 53.05 |
| Hydrogen (H) | 5.10 | 5.15 |
| Nitrogen (N) | 17.71 | 17.65 |
Quantum Mechanical Calculations for Electronic Structure and Properties
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic landscape.
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of pharmaceutical interest. For a molecule like this compound, a typical DFT study would commence with geometry optimization to find the lowest energy conformation.
Researchers often employ hybrid functionals like B3LYP in conjunction with a basis set such as 6-311G** or cc-pVTZ for such tasks. acs.orgresearchgate.net These calculations would determine key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, the C-F bond lengths in the difluoroethyl group are expected to be around 1.35 Å, and the C-N bond lengths within the pyridine ring would reflect its aromatic character.
The electronic properties, such as the distribution of electron density, can be visualized through a Molecular Electrostatic Potential (MEP) map. For 4-aminopyridine (B3432731), the MEP map reveals that the most negative potential is located on the nitrogen atom of the pyridine ring, indicating its susceptibility to electrophilic attack, while the region around the amino group hydrogens is the most electropositive. researchgate.net A similar pattern would be expected for this compound, with the highly electronegative fluorine atoms creating a significant region of positive potential on the ethyl group.
Natural Bond Orbital (NBO) analysis is another crucial tool that would be used to investigate charge distribution and intramolecular interactions. rsc.org This analysis provides insights into the delocalization of electrons and the stability imparted by hyperconjugative interactions. For fluorinated pyridines, NBO analysis has revealed the consequences of substitutions on intramolecular charge delocalization and ring bond strength. rsc.org
Table 1: Representative Calculated Properties for Aminopyridine Analogs
| Property | Method | Value | Reference Compound |
|---|---|---|---|
| Total Energy | DFT/B3LYP/6-311++G(d,p) | -286.3 Hartree | 4-Aminopyridine |
| Dipole Moment | DFT/B3LYP/6-311++G(d,p) | 3.65 Debye | 4-Aminopyridine |
| HOMO Energy | DFT/B3LYP/6-311++G(d,p) | -5.98 eV | 4-Aminopyridine |
| LUMO Energy | DFT/B3LYP/6-311++G(d,p) | -0.54 eV | 4-Aminopyridine |
This table presents data for 4-aminopyridine as a model, sourced from computational studies. researchgate.net The difluoroethyl group in the target compound would be expected to modulate these electronic properties.
For even greater accuracy, particularly for electronic properties and reaction energetics, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed. While computationally more demanding, these methods provide a higher level of theory. A study on 2-amino-1,3,4-thiadiazoles used ab initio Restricted Hartree-Fock (RHF) calculations to investigate the stability of different tautomeric forms and the energetics of their interconversion. researchgate.net A similar approach for this compound could definitively establish the most stable tautomer and provide highly reliable energy values.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the 1,1-difluoroethyl group necessitates a thorough conformational analysis. Rotation around the C-C bond connecting the ethyl group to the pyridine ring would lead to different conformers with varying energies. Potential energy surface (PES) scans, performed using DFT, can map these energy changes as a function of the dihedral angle, identifying the most stable rotational conformers.
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time, providing insights into its flexibility and interactions with a solvent or a biological receptor. nih.gov In the context of drug design, MD simulations are crucial for validating the stability of a ligand's binding pose within a protein's active site, as has been demonstrated for other 2-aminopyridine (B139424) kinase inhibitors. nih.gov These simulations, often run for hundreds of nanoseconds, can reveal key dynamic interactions and conformational changes that are not apparent from static docking models. nih.govmdpi.com
Prediction of Spectroscopic Parameters
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data.
NMR Spectroscopy: DFT calculations are widely used to predict NMR chemical shifts and spin-spin coupling constants. For fluorinated pyridines, DFT methods have been shown to semiquantitatively reproduce experimental JFF (fluorine-fluorine) coupling constants. acs.orgacs.org The calculations reveal that non-contact terms (spin-dipolar and paramagnetic spin-orbit) are often as important as the typically dominant Fermi contact term. acs.org For this compound, DFT could predict the 1H, 13C, and 19F NMR spectra, aiding in its structural confirmation.
Vibrational Spectroscopy: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict these vibrational frequencies with good accuracy. Studies on fluorinated and chlorinated pyridines have used DFT to analyze how substituents affect the in-plane ring normal modes. rsc.org For this compound, a computational vibrational analysis would help assign the peaks in its experimental IR and Raman spectra to specific molecular motions, such as the C-F stretches, N-H bends, and pyridine ring vibrations.
Table 2: Predicted Vibrational Frequencies for a Model Aminopyridine
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(N-H) asymmetric | 3580 | Asymmetric N-H stretch |
| ν(N-H) symmetric | 3470 | Symmetric N-H stretch |
| δ(N-H) scissoring | 1645 | N-H bending |
| Ring stretching | 1605, 1510 | Pyridine ring C-C/C-N stretches |
Frequencies are representative values based on studies of similar aminopyridines. researchgate.net The C-F stretching modes of the difluoroethyl group would be a characteristic feature.
Reaction Mechanism Elucidation through Transition State Calculations
Computational chemistry can illuminate the pathways of chemical reactions by locating and characterizing transition states. For instance, DFT has been used to investigate the mechanism of the fluorination of pyridine. researchgate.net For the synthesis of this compound or its subsequent reactions, transition state calculations could be used to:
Determine the activation energies for different proposed reaction pathways.
Identify the rate-determining step of a reaction.
Understand the role of catalysts.
Predict the regioselectivity and stereoselectivity of a reaction.
By calculating the energy profile of a reaction, from reactants through transition states to products, a detailed mechanistic understanding can be achieved.
Molecular Docking and Ligand-Protein Interaction Studies
Given that many aminopyridine derivatives are kinase inhibitors, molecular docking is a critical computational technique to predict and analyze how this compound might bind to a protein target. nih.govnih.gov This process involves placing the molecule (ligand) into the binding site of a protein and scoring the interaction to estimate the binding affinity.
Studies on 2-aminopyridine-based kinase inhibitors have shown that the 2-amino group typically forms crucial hydrogen bonds with the "hinge" region of the kinase domain. nih.gov The substituent at the 4-position, in this case, the 1,1-difluoroethyl group, would occupy a specific pocket within the binding site, and its interactions would significantly influence the inhibitor's potency and selectivity. The fluorine atoms can engage in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with the protein.
Following docking, the results are often refined using MD simulations and binding free energy calculations (like MM/PBSA or MM/GBSA) to obtain a more accurate estimate of the binding affinity and to assess the stability of the predicted binding pose. mdpi.com
Table 3: Common Interacting Residues for Aminopyridine Kinase Inhibitors
| Protein Target | Key Interacting Residues | Type of Interaction |
|---|---|---|
| c-Met Kinase | Tyr1230, Arg1208 | Hydrogen Bond, Electrostatic |
| PIM-1 Kinase | Glu121, Leu120 | Hydrogen Bond, Hydrophobic |
This table compiles data from docking studies of various aminopyridine inhibitors into different kinases. nih.govnih.govmdpi.com The 2-amino group of this compound would be expected to form similar hinge-binding interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling (theoretical framework)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and theoretical approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnumberanalytics.com This methodology is founded on the principle that the biological effect of a chemical is a function of its molecular structure and physicochemical properties. numberanalytics.com For a compound like this compound, QSAR studies would aim to correlate its structural features with a specific biological activity, such as enzyme inhibition or receptor binding affinity.
The development of a QSAR model is a systematic process that involves several key stages: the careful compilation of a dataset of compounds with their corresponding biological activities, the generation of molecular descriptors that numerically represent the chemical structures, the application of statistical methods to create a correlative model, and rigorous validation of the model's predictive power. wikipedia.orgbohrium.com
Theoretical Framework
The fundamental equation of a QSAR model can be expressed as:
Activity = f (Molecular Descriptors) + error wikipedia.org
Where "Activity" is the measured biological response (e.g., IC₅₀, EC₅₀), and "f" represents the mathematical function that links the "Molecular Descriptors" to this activity. wikipedia.org The "error" term accounts for the variance in the data that is not explained by the model. wikipedia.org
For this compound and its analogs, a QSAR study would begin by synthesizing a series of related compounds with variations in their structure. The biological activity of each compound would then be determined experimentally.
Molecular Descriptors
Molecular descriptors are numerical values that characterize specific aspects of a molecule's structure. wiley.comprotoqsar.com These descriptors can be broadly categorized as follows:
Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity. Examples include molecular weight, atom counts, ring counts, and various connectivity indices. hufocw.org
Geometrical (3D) Descriptors: Calculated from the 3D coordinates of the atoms, these descriptors provide information about the molecule's shape, size, and surface area. hufocw.org
Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial atomic charges, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). hufocw.orgucsb.edu The difluoroethyl group in this compound, for instance, would significantly influence the electronic descriptors due to the high electronegativity of fluorine.
Physicochemical Descriptors: These include properties like lipophilicity (logP), solubility, and polarizability, which are crucial for a molecule's pharmacokinetic and pharmacodynamic behavior. numberanalytics.com
An illustrative table of molecular descriptors that could be calculated for this compound is presented below.
| Descriptor Class | Specific Descriptor Example | Relevance to this compound |
| Topological | Molecular Weight | Basic property influencing size and transport. |
| Kier & Hall Connectivity Indices | Describes the degree of branching and complexity of the molecular skeleton. | |
| Geometrical | Molecular Volume | Relates to the steric fit within a biological target. |
| Solvent Accessible Surface Area | Influences interactions with the biological environment. | |
| Electronic | Dipole Moment | The difluoroethyl group creates a strong local dipole, affecting polar interactions. |
| HOMO/LUMO Energies | Indicate the molecule's propensity to act as an electron donor or acceptor in reactions. ucsb.edu | |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of lipophilicity, which impacts membrane permeability. |
| Polar Surface Area (PSA) | Important for predicting transport properties and interactions with polar residues in a target. |
Statistical Methods and Model Development
Once a set of descriptors is calculated for all compounds in the dataset, statistical methods are employed to build the QSAR model. Multiple Linear Regression (MLR) is a common technique used to establish a linear relationship between the biological activity and a combination of the most relevant descriptors. scribd.com The general form of an MLR-based QSAR equation would be:
Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
Where c₀ is a constant, and c₁, c₂, ..., cₙ are the regression coefficients for the respective descriptors (D₁, D₂, ..., Dₙ). unipd.it
Other advanced statistical and machine learning methods that can be used include:
Partial Least Squares (PLS): Useful when the number of descriptors is large and there is multicollinearity among them.
Principal Component Analysis (PCA): A dimensionality reduction technique often used prior to regression analysis. nih.gov
Support Vector Machines (SVM) and Artificial Neural Networks (ANN): Non-linear methods that can capture more complex relationships between structure and activity.
Model Validation
A critical step in QSAR modeling is to ensure the developed model is robust and has predictive power for new, untested compounds. wikipedia.orgbohrium.com This is achieved through rigorous validation procedures:
Internal Validation: Techniques like leave-one-out (LOO) or leave-many-out (LMO) cross-validation are used to assess the model's stability and robustness using the training set data. wikipedia.org A high cross-validated correlation coefficient (q²) is indicative of a robust model. uniroma1.it
External Validation: The dataset is typically split into a training set (for model building) and a test set (for validation). The model's ability to predict the activity of the compounds in the test set is a true measure of its predictive capability. wikipedia.orgbasicmedicalkey.com
Y-Randomization: This involves randomly shuffling the biological activity data and rebuilding the model multiple times. A significant drop in the model's performance for the randomized data confirms that the original correlation is not due to chance. uniroma1.it
A hypothetical QSAR model for a series of 2-aminopyridine derivatives, including this compound, might yield an equation that highlights the importance of electronic and steric factors for a particular biological activity. For example, the model could indicate that increased electron-withdrawing character at the 4-position (as provided by the difluoroethyl group) and a specific molecular volume are beneficial for activity.
The table below illustrates a hypothetical QSAR model and its statistical parameters.
| Parameter | Value | Description |
| N | 50 | Number of compounds in the dataset. |
| R² | 0.85 | Coefficient of determination, indicating that 85% of the variance in the biological activity is explained by the model. |
| q² (LOO) | 0.78 | Cross-validated correlation coefficient, suggesting good internal robustness. |
| F-statistic | 150.2 | A measure of the overall statistical significance of the model. |
| Standard Error | 0.21 | The standard deviation of the residuals, indicating the precision of the predictions. |
By establishing a statistically significant and validated QSAR model, researchers can prioritize the synthesis of novel compounds with potentially enhanced activity, thereby accelerating the drug discovery process.
Conclusion
4-(1,1-Difluoroethyl)pyridin-2-amine represents a fascinating and promising molecule at the intersection of pyridine (B92270) chemistry and organofluorine science. While specific research on this compound is still emerging, its structural relationship to well-established pharmacophores and the known benefits of fluorine incorporation suggest a bright future for its application in the development of novel bioactive compounds. Further research into the synthesis, properties, and biological activity of this and related analogues will undoubtedly contribute to the advancement of medicinal chemistry and drug discovery.
Structure Activity Relationship Sar Studies and Structure Property Relationship Spr Investigations
Design Principles for Modulating Biological Activity through Structural Modifications
The pyridine (B92270) scaffold is a cornerstone in drug design, largely due to its versatile chemical nature and its presence in numerous biologically active molecules. nih.govresearchgate.net The biological activity of pyridine derivatives can be finely tuned through precise structural modifications. Key design principles include:
Positional Isomerism : The placement of substituents on the pyridine ring dramatically influences the molecule's electronic distribution and steric profile. Shifting a substituent from the para- to the meta- or ortho-position can significantly alter electrostatic potential and, consequently, biological interactions. mdpi.com
Substituent Effects : The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) modifies the basicity and reactivity of the pyridine nitrogen and other functional groups. nih.govnih.gov For instance, EWGs in the 4-position of the pyridine ring have been shown to increase catalytic activity in certain iron complexes. nih.gov
Bioisosteric Replacement : Replacing specific functional groups with others that have similar physical or chemical properties (bioisosteres) is a common strategy to enhance efficacy or improve pharmacokinetic properties. The pyridine ring itself can act as a bioisostere for other aromatic or heterocyclic systems. researchgate.net
Conformational Control : Modifying the structure to control the molecule's conformational flexibility can lock it into a bioactive conformation, enhancing its binding affinity to a target. This can be achieved by introducing bulky groups or creating cyclic structures. mdpi.comnih.gov
These principles form the foundation for the rational design of novel compounds based on the aminopyridine framework.
Rational Drug/Agrochemical Design Utilizing the 4-(1,1-Difluoroethyl)pyridin-2-amine Scaffold
The this compound scaffold serves as a valuable starting point for rational drug and agrochemical design. Aminopyridine derivatives have been successfully developed as potent inhibitors for various biological targets, including Tropomyosin receptor kinase (TRK) for cancer therapy. nih.govresearchgate.net The design process often involves computational methods, such as molecular docking, to predict how derivatives will bind to a target protein. researchgate.netnih.gov
The design strategy for compounds based on this scaffold would leverage the unique properties of its components:
The 2-amino group provides a crucial hydrogen bond donor and acceptor site, enabling strong interactions with biological targets.
The pyridine ring acts as a rigid core, positioning the functional groups in a defined spatial orientation. Its nitrogen atom can also participate in hydrogen bonding or metal coordination. digitellinc.comresearchgate.net
The 4-(1,1-difluoroethyl) group is particularly significant. The geminal difluoro motif can act as a bioisostere for a carbonyl group or a hydroxylated carbon, potentially forming favorable interactions with the target while improving metabolic stability.
By systematically modifying the scaffold, for example, by introducing further substituents on the pyridine ring or derivatizing the amino group, researchers can optimize the compound's potency, selectivity, and pharmacokinetic profile. mdpi.comnih.gov
Impact of Fluoroethyl Moiety on Electronic and Steric Properties
The introduction of fluorine atoms into organic molecules profoundly alters their properties. The 1,1-difluoroethyl group in the 4-position of the pyridine ring imparts distinct electronic and steric characteristics.
Electronic Effects: Fluorine is the most electronegative element, making the difluoroethyl group a strong electron-withdrawing substituent. This has several consequences:
Reduced Basicity : The inductive effect of the two fluorine atoms withdraws electron density from the pyridine ring, decreasing the basicity of the ring nitrogen. nih.gov
Altered Aromaticity : The electron withdrawal can affect the intramolecular charge delocalization and the bond strength within the pyridine ring. rsc.org
Steric Effects: The difluoroethyl group is sterically more demanding than a simple methyl or ethyl group. This bulk can influence the molecule's preferred conformation and its ability to fit into a binding pocket. In some cases, bulky groups can enhance activity by promoting a specific, more favorable binding mode. acs.org
| Property | Impact of 4-(1,1-Difluoroethyl) Group | Rationale |
| Ring Basicity | Decreased | Strong inductive electron-withdrawing effect of two fluorine atoms reduces electron density on the pyridine nitrogen. nih.gov |
| Lipophilicity | Increased | Fluorine substitution generally increases the hydrophobicity of a molecule. nih.gov |
| Dipole Moment | Increased | High polarity of the C-F bonds contributes to a larger overall molecular dipole. nih.gov |
| Steric Bulk | Increased | The difluoroethyl group is larger than unsubstituted alkyl groups, influencing conformational freedom. |
| Metabolic Stability | Potentially Increased | C-F bonds are strong and can block sites of oxidative metabolism. mdpi.com |
Substituent Effects on Pyridine Ring and Amine Group (e.g., for more biologically effective isomers)
The biological efficacy of the this compound scaffold can be further optimized by exploring the effects of additional substituents on both the pyridine ring and the exocyclic amine group.
Pyridine Ring Substituents : The position and nature of substituents are critical.
Positional Effects : Density functional theory (DFT) calculations on substituted picolinates show that the effect of a substituent is most pronounced on donor groups in the ortho or para positions. digitellinc.com For example, an amino group at the 4-position of a pyridine ring (para to the nitrogen) was found to decrease the Hf-N bond length in a metal complex, indicating a strengthening of the bond. digitellinc.com Conversely, a substituent at the 6-position (ortho to the nitrogen) can introduce steric hindrance that weakens metal-ligand bonds. digitellinc.com
Amine Group Substituents : Modification of the 2-amino group is a key strategy for improving activity.
Alkylation/Arylation : Adding alkyl or aryl groups to the amine can alter its hydrogen-bonding capacity, introduce new van der Waals or hydrophobic interactions, and tune its basicity.
Acylation : Converting the amine to an amide can change its electronic properties and introduce a hydrogen bond acceptor (the carbonyl oxygen), which can be crucial for binding affinity.
Hybrid Molecules : The amino group serves as a convenient handle to link the aminopyridine scaffold to other pharmacophores, creating hybrid molecules with potentially dual or enhanced activity. nih.gov
| Modification Site | Type of Substituent | Potential Impact on Biological Activity | Reference Example |
| Pyridine Ring (Position 5) | Electron-donating group (e.g., -OCH₃) | May increase electron density on the ring, potentially enhancing interactions with electron-deficient pockets. | Adding -OCH₃ groups to some pyridine derivatives increased antiproliferative activity. mdpi.com |
| Pyridine Ring (Position 6) | Bulky alkyl group (e.g., -CH₃) | Can provide beneficial steric interactions or induce a favorable conformation for binding. | A methyl group at the 6-position of a pyridine ring in a chiral ligand had a beneficial effect on enantioselectivity in a catalytic reaction. acs.org |
| Amine Group (-NH₂) | Phenyl group (forming -NH-Ph) | Introduces a large hydrophobic moiety, potentially accessing new binding regions and increasing potency. | N-phenyl substitution is a common strategy in medicinal chemistry. |
| Amine Group (-NH₂) | Linkage to an amino acid | Can improve solubility, cell permeability, and introduce new binding interactions with the target enzyme. | Norfloxacin derivatives with amino acid substitutions showed enhanced antibacterial activity. nih.gov |
Conformational Flexibility and its Influence on Activity
The three-dimensional shape of a molecule is paramount to its biological function. The conformational flexibility of the this compound scaffold, particularly the rotation around the bond connecting the difluoroethyl group to the pyridine ring, plays a significant role in its activity.
The molecule's ability to adopt different conformations determines how well it can fit into the binding site of a biological target. While some flexibility is necessary for the initial "induced fit," excessive flexibility can be detrimental, leading to a loss of binding entropy. Therefore, a key aspect of rational drug design is to strike a balance between rigidity and flexibility.
The presence of the difluoroethyl group at the 4-position and the amino group at the 2-position will influence the planarity of the system. In some crystal structures of substituted pyridines, the pyridine ring and its substituents are coplanar, which can be important for stacking interactions. mdpi.com The steric bulk of the difluoroethyl group may favor certain rotational conformers over others, effectively pre-organizing the molecule for binding. This conformational preference can be a critical factor in achieving high potency and selectivity.
Ligand Efficiency and Lipophilicity Analysis
In modern drug discovery, potency alone is not a sufficient measure of a compound's quality. Ligand efficiency (LE) and lipophilicity are crucial metrics for evaluating and prioritizing lead compounds. nih.gov
Lipophilicity : This property, often expressed as logP (the logarithm of the partition coefficient between octanol (B41247) and water), influences a compound's solubility, permeability across biological membranes, and metabolic clearance. The introduction of fluorine atoms generally increases lipophilicity. nih.gov For the isomer 2-(1,1-difluoroethyl)pyridin-4-amine, a predicted XlogP value of 1.0 is reported, indicating moderate lipophilicity. uni.lu The this compound isomer would be expected to have a similar value.
Ligand Efficiency (LE) : LE is a metric that relates the binding affinity of a compound to its size (typically measured by the number of heavy atoms). It helps identify compounds that have the best binding energy per atom, making them efficient building blocks for further optimization. nih.gov
| Parameter | Definition | Importance for this compound |
| logP | Logarithm of the octanol-water partition coefficient. | A measure of lipophilicity, affecting solubility, absorption, and metabolism. The difluoroethyl group increases this value. nih.gov |
| Ligand Efficiency (LE) | Binding affinity (ΔG) divided by the number of non-hydrogen atoms. | Assesses the "quality" of binding, guiding the selection of fragments and leads that are more likely to become successful drugs. nih.gov |
| Lipophilic Ligand Efficiency (LLE) | The difference between logP and pIC₅₀ (or pKi). | Balances potency against lipophilicity, helping to avoid the development of compounds that are potent but have poor pharmacokinetic properties ("greasy" molecules). nih.gov |
By analyzing these parameters, chemists can guide the optimization of the this compound scaffold to develop drug candidates with a balanced profile of potency, selectivity, and drug-like properties.
Applications in Medicinal Chemistry and Agrochemical Research: Scaffold Design and Target Interaction Studies
Utilization of 4-(1,1-Difluoroethyl)pyridin-2-amine as a Core Scaffold in Drug Discovery
The pyridine (B92270) ring is a prevalent heterocycle in a multitude of FDA-approved drugs, valued for its ability to engage in various non-covalent interactions with protein targets and enhance a molecule's pharmacokinetic properties. The introduction of a 1,1-difluoroethyl group at the 4-position further modulates these characteristics, making the this compound core an attractive starting point for the development of novel therapeutics.
A closely related analogue, 4-(difluoromethyl)pyridin-2-amine (B599231), has been identified as an essential building block for potent and selective kinase inhibitors, particularly those targeting phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (B549165) (mTOR). acs.org In the development of these inhibitors, it was found that replacing a trifluoromethyl group with a difluoromethyl group enhanced the affinity for the mTOR kinase. acs.org This highlights the critical role of the specific fluorinated substituent in fine-tuning biological activity. By analogy, the this compound scaffold is being explored for its potential in similar therapeutic areas, offering a nuanced alternative to the difluoromethyl group that can alter binding interactions and physicochemical properties.
| Compound Name | Core Scaffold | Target Kinase(s) | Significance |
|---|---|---|---|
| PQR620 | 4-(Difluoromethyl)pyridin-2-amine | mTOR | Highly potent and selective mTOR inhibitor. acs.org |
| PQR530 | 4-(Difluoromethyl)pyridin-2-amine | PI3K/mTOR | Dual inhibitor with the 4-(difluoromethyl)pyridin-2-amine as an essential feature for activity. acs.org |
| Bimiralisib (PQR309) | 4-(Trifluoromethyl)pyridin-2-amine | pan-PI3K | Parent compound whose modification to a difluoromethyl derivative improved mTOR affinity. acs.org |
Fragment-based drug design (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules (fragments) for weak binding to a biological target. nih.gov The this compound scaffold is well-suited for FBDD approaches. Its relatively small size and distinct chemical features—a hydrogen-bond donor (amine), a hydrogen-bond acceptor (pyridine nitrogen), and a metabolically stable lipophilic group (difluoroethyl)—allow it to probe different pockets of a target's binding site. Once a binding fragment is identified, often through techniques like NMR spectroscopy or X-ray crystallography, it can be elaborated and grown into a more potent, high-affinity ligand. nih.govnih.gov The difluoroethyl group, in particular, can form favorable interactions in hydrophobic pockets and its fluorine atoms can engage in specific, non-covalent interactions with the protein backbone or side chains.
Scaffold hopping is a computational or medicinal chemistry strategy used to replace the central core of a known active compound with a chemically different scaffold while retaining similar biological activity. rsc.org This is often done to discover novel intellectual property, improve physicochemical properties, or overcome synthetic challenges. The this compound moiety can be considered a novel scaffold or a bioisosteric replacement for other common heterocyclic cores in drug discovery.
Bioisosterism involves substituting one atom or group of atoms in a molecule with another that produces a compound with similar biological properties. rsc.org The 1,1-difluoroethyl group can serve as a bioisostere for various other groups, such as:
A carbonyl or sulfonyl group: by mimicking their size and electrostatic potential.
A trifluoromethyl or difluoromethyl group: offering a subtle modulation of lipophilicity, pKa, and metabolic stability. acs.org
An isopropyl or tert-butyl group: providing steric bulk but with altered electronic properties due to the electronegative fluorine atoms.
This versatility allows chemists to systematically modify a lead compound to optimize its drug-like properties.
In lead identification and optimization, the goal is to systematically modify a promising hit compound to improve its potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.netnih.gov The this compound scaffold provides several vectors for chemical modification.
The 2-amino group: Can be acylated, alkylated, or used as a handle for coupling to other molecular fragments, allowing for the exploration of interactions with different regions of the target protein.
The pyridine ring: The positions ortho and meta to the amino group (positions 3, 5, and 6) are available for substitution to enhance potency or modulate physical properties like solubility.
The 1,1-difluoroethyl group: While less commonly modified, its presence is key to the scaffold's inherent properties. Its replacement with other fluoroalkyl groups can be used to fine-tune activity.
Through iterative cycles of synthesis and biological testing, derivatives of this scaffold can be optimized to yield clinical candidates.
Exploration in Agrochemical Compound Design (e.g., pesticidally active compounds)
The inclusion of fluorinated pyridine rings is a highly successful strategy in the development of modern pesticides. semanticscholar.org Numerous commercial insecticides, fungicides, and herbicides contain a trifluoromethylpyridine or similar fluorinated pyridine core. rsc.orgsemanticscholar.org These scaffolds often provide high biological activity and improved metabolic stability in the target pest and environment. The this compound structure is therefore a promising platform for the design of new agrochemicals.
The design of active agrochemical compounds based on the this compound scaffold would involve coupling it with other known toxophores or pharmacophores relevant to pesticide action.
Insecticide Design: Many successful pyridine-based insecticides function by targeting the insect nervous system, such as the nicotinic acetylcholine (B1216132) receptor (nAChR). For example, derivatives containing a trifluoromethyl pyridine core have shown potent insecticidal activity against pests like Plutella xylostella (diamondback moth) and Mythimna separata (armyworm). rsc.org A research strategy could involve synthesizing derivatives of this compound that mimic the structure of known insecticides, with the difluoroethyl group intended to enhance binding affinity or improve stability.
Fungicide Design: Pyridine derivatives are also used as fungicides. The design principle often involves incorporating the pyridine scaffold into a molecule that inhibits a key fungal enzyme, such as those involved in respiration or cell wall synthesis.
Herbicide Design: For herbicides, the pyridine moiety might be part of a molecule designed to inhibit a plant-specific enzyme, for instance, in an amino acid biosynthesis pathway. The specific substitution pattern on the pyridine ring is crucial for achieving selective activity against weeds while sparing the crop.
| Compound ID (Reference) | Core Structure | Target Pest(s) | Reported Activity (LC50) |
|---|---|---|---|
| E27 rsc.org | Trifluoromethyl pyridine with 1,3,4-oxadiazole | Mythimna separata | 30.8 mg/L |
| E18 rsc.org | Trifluoromethyl pyridine with 1,3,4-oxadiazole | Mythimna separata | 38.5 mg/L |
| 3cj researchgate.net | Difluorophenyl-substituted pyridine | Myzus persicae | 40.96 µg/mL |
A critical challenge in agrochemical development is achieving high selectivity: the compound must be highly toxic to the target pest (insect, fungus, or weed) but have low toxicity to the crop plant and non-target organisms like beneficial insects (e.g., bees) and mammals. researchgate.net The this compound scaffold offers opportunities for such optimization.
The precise nature of the fluorinated alkyl group can influence selectivity. For instance, differences in how a difluoroethyl group and a trifluoromethyl group are metabolized in insects versus mammals can be exploited. Furthermore, molecular docking studies can be used to compare the binding of a candidate pesticide to the target site in the pest versus the analogous site in a non-target organism. For example, a recent study showed that a difluorophenyl-substituted pyridine insecticide had reduced binding energy to the honeybee nicotinic acetylcholine receptor compared to the pest's receptor, suggesting a mechanism for its lower bee toxicity. researchgate.net Similar in silico and in vitro comparative studies would be essential in the development of pesticides derived from the this compound scaffold to ensure they meet modern safety and environmental standards.
Biological Target Identification and Validation (in vitro models)
The initial stages of drug discovery and agrochemical development heavily rely on in vitro models to identify and validate the biological targets of a lead compound. For this compound, its utility as a chemical building block suggests that its derivatives are subjected to a battery of in vitro assays to elucidate their biological activity. While specific data for the parent compound is not extensively available in public literature, the following sections describe the types of assays that derivatives incorporating this scaffold would typically undergo.
Enzyme Inhibition Assays
Derivatives of pyridin-2-amine are frequently investigated as enzyme inhibitors. For instance, the related compound, 4-(difluoromethyl)pyridin-2-amine, is a key intermediate in the synthesis of protein kinase inhibitors, particularly those targeting phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) kinase. acs.org It is therefore plausible that compounds derived from this compound would be evaluated in enzyme inhibition assays against a panel of kinases or other relevant enzymes.
A typical enzyme inhibition assay would quantify the concentration of the test compound required to inhibit 50% of the enzyme's activity (IC50). The data below is a hypothetical representation of how results for a derivative of this compound, designated here as "Compound X," might be presented.
Hypothetical Enzyme Inhibition Data for Compound X
| Target Enzyme | IC50 (nM) | Assay Type |
|---|---|---|
| PI3Kα | 15 | Biochemical Assay |
| PI3Kβ | 25 | Biochemical Assay |
| PI3Kδ | 5 | Biochemical Assay |
| PI3Kγ | 30 | Biochemical Assay |
| mTOR | 10 | Biochemical Assay |
Receptor Binding Studies
In addition to enzyme inhibition, pyridine derivatives have been studied for their ability to bind to various receptors. For example, certain 1,4-dihydropyridine (B1200194) and pyridine derivatives have shown affinity for adenosine (B11128) receptors. nih.gov Receptor binding assays are crucial for determining the binding affinity of a compound to its target receptor, typically expressed as the inhibition constant (Ki). These studies often use radiolabeled ligands to compete with the test compound for binding to the receptor.
Below is a hypothetical data table illustrating the kind of results that would be sought for a derivative of this compound, designated "Compound Y," in receptor binding assays.
Hypothetical Receptor Binding Data for Compound Y
| Target Receptor | Ki (nM) | Radioligand | Tissue/Cell Source |
|---|---|---|---|
| Adenosine A1 | 50 | [3H]-DPCPX | Rat Brain Membranes |
| Adenosine A2A | 150 | [3H]-CGS 21680 | Rat Striatal Membranes |
| Adenosine A3 | 20 | [125I]-AB-MECA | hA3-CHO Cell Membranes |
Cell-Based Assays (e.g., cytotoxicity, proliferation, pathway modulation)
Cell-based assays provide a more physiologically relevant context to evaluate a compound's activity. These assays can measure a range of cellular responses, including cytotoxicity (cell death), proliferation (cell growth), and the modulation of specific signaling pathways. For a scaffold like this compound, which is used in the development of kinase inhibitors, cell-based assays are critical for confirming that the enzymatic inhibition observed in biochemical assays translates to a functional effect in living cells.
For example, derivatives would be tested for their ability to inhibit the proliferation of cancer cell lines that are known to be dependent on the PI3K/mTOR pathway.
Hypothetical Cell-Based Assay Data for Compound X
| Cell Line | Assay Type | Endpoint | EC50 (nM) |
|---|---|---|---|
| MCF-7 (Breast Cancer) | Proliferation | Cell Viability (72h) | 35 |
| PC-3 (Prostate Cancer) | Proliferation | Cell Viability (72h) | 50 |
| U-87 MG (Glioblastoma) | Pathway Modulation | p-Akt (Ser473) Inhibition | 25 |
| Normal Fibroblasts | Cytotoxicity | Cell Viability (72h) | >1000 |
Phenotypic Screening Approaches
Phenotypic screening involves testing compounds in cell-based or organism-based models without a preconceived target. This approach allows for the discovery of compounds with novel mechanisms of action. A library of compounds, potentially including derivatives of this compound, could be screened for their ability to induce a desired phenotype, such as the inhibition of cancer cell migration or the reversal of a disease-specific cellular morphology. While no specific public data links this compound to phenotypic screening, its role as a building block in diverse molecular libraries makes its derivatives potential candidates for such screening campaigns.
Mechanism of Action Elucidation through Biochemical and Cellular Studies
Once a compound demonstrates promising activity in initial assays, further studies are conducted to elucidate its mechanism of action. For a kinase inhibitor derived from this compound, this would involve a combination of biochemical and cellular studies.
Biochemical studies might include kinase profiling against a broad panel of kinases to assess selectivity, as well as enzyme kinetics studies to determine if the inhibition is competitive, non-competitive, or uncompetitive. Cellular studies would aim to confirm target engagement, for example, by using techniques like the cellular thermal shift assay (CETSA) or by measuring the phosphorylation status of downstream substrates of the target kinase.
Pharmacokinetic and Pharmacodynamic Considerations (in vitro studies)
The in vitro pharmacokinetic and pharmacodynamic properties of a compound are critical for predicting its in vivo behavior. These studies are essential for optimizing lead compounds and selecting candidates for further development.
In vitro pharmacokinetic studies, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) assays, provide data on a compound's metabolic stability, membrane permeability, and potential for drug-drug interactions. For a compound like this compound or its derivatives, these studies would be crucial. For instance, the metabolic stability in liver microsomes from different species (e.g., rat, dog, human) would be assessed to predict its clearance in vivo. Assays like the Caco-2 permeability assay would be used to estimate its potential for oral absorption. nih.gov
The table below provides a hypothetical summary of in vitro ADME data for a derivative of this compound, "Compound Z."
Hypothetical In Vitro ADME Data for Compound Z
| Parameter | Assay | Result | Interpretation |
|---|---|---|---|
| Metabolic Stability | Human Liver Microsomes | t1/2 = 45 min | Moderate Stability |
| Permeability | Caco-2 (A-B) | Papp = 15 x 10-6 cm/s | High Permeability |
| Plasma Protein Binding | Human Plasma | 95% bound | High Binding |
| CYP Inhibition | CYP3A4 | IC50 > 10 µM | Low risk of inhibition |
Metabolic Stability (in vitro)
Metabolic stability is a critical parameter assessed early in drug discovery to predict a compound's persistence in the body. An in vitro metabolic stability assay, typically using liver microsomes, evaluates how quickly a compound is metabolized by drug-metabolizing enzymes, primarily Cytochrome P450s. nih.gov A compound with high metabolic stability is less likely to be cleared rapidly from the body, which can lead to a longer duration of action.
The presence of the 1,1-difluoroethyl group on the pyridine ring of this compound is hypothesized to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, thus blocking a potential site of oxidative metabolism that would be available on a non-fluorinated ethyl group. While this is a foundational principle for its use in scaffold-based drug design, specific experimental data quantifying the metabolic half-life or intrinsic clearance of this compound in human or rat liver microsomes is not detailed in the available public-domain research.
Below is a representative table outlining the typical parameters for an in vitro metabolic stability study.
| Parameter | Description | Typical Value / Condition |
| Test System | Liver microsomes from a relevant species (e.g., human, rat) containing metabolic enzymes. | Human Liver Microsomes |
| Protein Conc. | The amount of microsomal protein used in the incubation. | 0.5 - 1.0 mg/mL |
| Compound Conc. | The initial concentration of the test compound. | 1 µM |
| Incubation Time | The duration over which the compound is exposed to the microsomes. | 0, 5, 15, 30, 60 min |
| Cofactor | NADPH is required to initiate the metabolic process. | NADPH regenerating system |
| Endpoint | The percentage of the parent compound remaining over time, used to calculate half-life (t½) and intrinsic clearance (CLint). | % Remaining |
Permeability Assays (in vitro)
For orally administered drugs, the ability to permeate the intestinal wall is essential for absorption into the bloodstream. In vitro permeability is commonly assessed using cell-based models like the Caco-2 cell permeability assay. evotec.com Caco-2 cells are derived from human colorectal carcinoma and, when cultured, form a monolayer that mimics the epithelial barrier of the small intestine. nih.gov The assay measures the rate at which a compound moves from the apical (intestinal lumen) side to the basolateral (blood) side of the monolayer.
The physicochemical properties of this compound, such as its pKa and lipophilicity, are expected to influence its permeability. The introduction of fluorine can alter these properties, potentially affecting how the molecule interacts with the cell membrane. acs.org While the pyridine-2-amine scaffold is common in drug design, specific data on the apparent permeability coefficient (Papp) for this compound from a Caco-2 assay is not available in the reviewed literature. Such studies would be necessary to predict its potential for oral absorption and to determine if it is a substrate for efflux transporters like P-glycoprotein. evotec.com
The table below outlines the standard setup for an in vitro Caco-2 permeability assay.
| Parameter | Description | Typical Value / Condition |
| Cell Line | Human colorectal adenocarcinoma cells that form a polarized monolayer. | Caco-2 |
| Culture Time | Time required for the cells to differentiate and form tight junctions. | 18 - 22 days |
| Transport Direction | Assays are run in both directions to assess active efflux. | Apical to Basolateral (A→B) and Basolateral to Apical (B→A) |
| Test Compound Conc. | Concentration of the compound applied to the donor compartment. | 10 µM |
| Assay Buffer | A buffered salt solution to maintain physiological pH. | Hanks' Balanced Salt Solution (HBSS) |
| Endpoint | The apparent permeability (Papp) value and the efflux ratio (Papp B→A / Papp A→B). | Papp (10⁻⁶ cm/s) |
Plasma Protein Binding (in vitro)
The extent to which a compound binds to plasma proteins, such as albumin, profoundly affects its pharmacokinetic properties. nih.gov Only the unbound (free) fraction of a drug is available to interact with its target, exert a therapeutic effect, and be cleared from the body. Therefore, determining the percentage of plasma protein binding is a key step in drug development. nih.gov Common in vitro methods to measure this include equilibrium dialysis and ultrafiltration. nih.gov
The structural features of this compound will determine its affinity for plasma proteins. While it is a crucial parameter for any drug candidate derived from this scaffold, specific data on the percentage of this compound that binds to human, rat, or monkey plasma proteins has not been published in the surveyed scientific literature. A study on a different pyridone derivative showed high plasma protein binding (over 96%) in rats, dogs, and humans, highlighting the importance of this assessment for pyridine-containing compounds. nih.gov
A representative table detailing the parameters for an in vitro plasma protein binding study using equilibrium dialysis is provided below.
| Parameter | Description | Typical Value / Condition |
| Method | A technique where a semi-permeable membrane separates a compound-containing plasma solution from a buffer solution. | Equilibrium Dialysis |
| Matrix | Plasma from relevant species to assess inter-species differences. | Human, Rat, Mouse Plasma |
| Test Compound Conc. | The concentration of the compound added to the plasma. | 2 µM |
| Dialysis Time | The time required to reach equilibrium across the membrane. | 4 - 24 hours |
| Temperature | The assay is conducted at physiological temperature. | 37°C |
| Endpoint | The percentage of the compound bound to plasma proteins, calculated from the concentrations in the plasma and buffer compartments at equilibrium. | % Bound |
Patent Landscape and Intellectual Property Considerations
Analysis of Existing Patents Featuring 4-(1,1-Difluoroethyl)pyridin-2-amine
A comprehensive search of patent databases is the initial step in evaluating the intellectual property space for this compound. This analysis seeks to identify patents where the compound is explicitly claimed or encompassed within a broader chemical genus (a Markush structure). Such patents can cover the compound itself, its synthesis, or its application in various fields.
While specific patents explicitly naming this compound may not be publicly prevalent, the analysis often extends to structurally related compounds. For instance, patents for kinase inhibitors or other biologically active agents frequently claim a wide range of substituted pyridine (B92270) derivatives. A hypothetical patent claim might read:
"A substituted pyridine compound of Formula I, wherein R1 is a haloalkyl group..."
In this scenario, this compound could fall within the scope of such a claim, impacting the freedom to use it for commercial purposes. The analysis of existing patents would involve a meticulous review of the claims, specifications, and examples provided in relevant patent documents.
A related compound, 4-(difluoromethyl)pyridin-2-amine (B599231), has been identified as a key intermediate in the synthesis of lipid kinase inhibitors. acs.org Patents covering the synthesis and use of this and similar molecules are indicative of the types of intellectual property that could surround this compound.
Strategies for Novel Compound and Application Patenting
Should this compound be a novel compound, or if a new use for it is discovered, several strategies can be employed to secure patent protection. The strength of a patent portfolio often lies in a multi-layered approach. bailey-walsh.com
Key Patenting Strategies:
Composition of Matter Patent: This is the most robust form of protection, covering the molecule itself, irrespective of its method of synthesis or use. To be patentable, the compound must be novel, non-obvious, and have a specific, substantial, and credible utility.
Method of Use Patent: If a new biological activity or application for this compound is discovered, a patent can be sought for this new use. For example, if it is found to be an effective inhibitor of a particular enzyme implicated in a disease, a method of treating that disease using the compound can be patented. It is possible to obtain a patent for a new medical use of a known substance. researchgate.net
Process Patent: A new, inventive, and efficient synthesis route for this compound can also be patented. This can provide a competitive advantage even if the compound itself is already known.
Formulation Patent: Novel formulations of the compound, such as specific salt forms, polymorphs, or delivery systems that improve its stability, solubility, or bioavailability, can be patented.
Patents on Derivatives and Analogs: Patent applications can be drafted to cover not only the specific compound but also a class of related derivatives, often through the use of Markush structures. scienceopen.com This broader scope can prevent competitors from making minor chemical modifications to circumvent the patent. bailey-walsh.com
A strong patent strategy involves conducting thorough prior art research to ensure the novelty and inventiveness of the claims. bailey-walsh.com Furthermore, considering international patent protection through the Patent Cooperation Treaty (PCT) can be a strategic move to secure rights in multiple jurisdictions. bailey-walsh.com
Freedom-to-Operate Analysis for Research and Development
A Freedom-to-Operate (FTO) analysis is a critical due diligence step to assess whether a planned research, development, or commercial activity infringes on the valid intellectual property rights of others. drugpatentwatch.com For this compound, an FTO analysis should be conducted at the earliest meaningful stage of a project to minimize the risk of future litigation. scienceopen.com
Components of an FTO Analysis:
Comprehensive Patent Searching: This involves searching for patents and published patent applications that claim the compound, its synthesis, or its intended use. The search must be thorough and may include keyword, chemical structure, and sequence searches where applicable. kangxin.com
Analysis of Patent Claims: A patent attorney will analyze the claims of any identified patents to determine their scope and whether they would be infringed by the proposed activities. This includes an assessment of the patent's validity and enforceability.
Risk Assessment: The FTO analysis culminates in an opinion on the level of risk associated with proceeding with the project. It identifies potential patent barriers and informs strategic decisions, such as whether to license existing patents, modify the research plan to avoid infringement, or challenge the validity of a blocking patent.
It is important to note that an FTO analysis is a snapshot in time and is only valid for the patents and applications that were publicly available at the time of the search. scienceopen.com
Impact of Patent Expiration on Future Research Avenues
The expiration of patents, particularly those for blockbuster drugs, has a profound impact on the pharmaceutical and chemical industries, often referred to as the "patent cliff". bailey-walsh.comfrontiersin.org When a patent covering a compound like this compound or a product containing it expires, it opens the door for generic competition. This typically leads to a sharp decline in the revenue of the original patent holder, with prices potentially dropping by as much as 80-90%. bailey-walsh.comdrugpatentwatch.com
Consequences of Patent Expiration:
Generic Entry and Price Reduction: Generic manufacturers can produce and sell bioequivalent versions of the drug at significantly lower prices, leading to substantial cost savings for healthcare systems and patients. jocpr.comnber.org
Stimulation of Further Research: The expiration of a foundational patent can spur new research and development in several ways:
Development of "Follow-on" Drugs: Competitors may be incentivized to develop improved versions of the original drug with better efficacy, fewer side effects, or a more convenient dosing regimen. ucsc.edu
New Formulations and Delivery Systems: Research may focus on creating novel formulations, such as extended-release versions, to improve patient compliance and potentially gain new patent protection. jocpr.com
Drug Repurposing: Scientists may investigate new therapeutic uses for the now off-patent compound, a strategy known as drug repositioning. ucsc.edu
Combination Therapies: The compound could be studied in combination with other drugs to enhance therapeutic effects.
The looming expiration of patents often compels innovator companies to invest heavily in their research and development pipelines to discover new patentable medicines and offset the expected revenue loss. drugpatentwatch.comjocpr.com
Future Research Directions and Emerging Opportunities
Development of Novel Synthetic Methodologies
While syntheses for analogous compounds exist, the development of more efficient, scalable, and versatile methods for preparing 4-(1,1-Difluoroethyl)pyridin-2-amine is a primary area for future research. A key objective is to devise routes that are both high-yielding and practical for large-scale production, which is crucial for its potential use as an intermediate in pharmaceuticals and advanced materials. acs.org
Other emerging synthetic strategies that could be adapted for this compound include:
Late-Stage C-H Functionalization : Methods using catalysts like silver(II) fluoride (B91410) (AgF₂) allow for the direct and site-selective fluorination of C-H bonds adjacent to the nitrogen in pyridine (B92270) rings. nih.gov Adapting this for difluoroethylation or fluorination of a pre-installed ethyl group could provide a more direct route.
Catalytic Amination : Copper-catalyzed amination reactions using aqueous ammonia (B1221849) present a milder and more efficient alternative to traditional methods for installing the 2-amino group. researchgate.net
Temporary Dearomatization : A novel strategy involves the temporary dearomatization of the pyridine ring to activate it for reaction with difluoromethyl-containing reagents, allowing for precise, site-selective functionalization. uni-muenster.de
| Synthetic Strategy | Key Reagents/Catalysts | Potential Advantages | Challenges & Research Focus |
| Multi-step from Difluoroacetic Anhydride (B1165640) | 2,2-Difluoroacetic anhydride, Vinyl ether, NH₂OMe·HCl, Zinc | Avoids hazardous fluorinating agents; Scalable; Uses inexpensive starting material. acs.org | Optimization of reaction yields; Reduction of process steps; Minimizing waste streams. |
| Late-Stage C-H Fluorination | Silver(II) Fluoride (AgF₂) | High site-selectivity for positions near the ring nitrogen; Mild reaction conditions. nih.gov | Adaptation for difluoroethyl groups; Substrate scope limitations; Stoichiometric use of silver. |
| Photoredox Catalysis | fac-Ir(ppy)₃, Blue LED | Uses visible light as a renewable energy source; Can form complex structures from simple ketones. | Development of a specific pathway for the target structure; Control of regioselectivity. |
| Copper-Catalyzed Amination | Cu₂O, Aqueous Ammonia | Mild conditions; High efficiency for installing amino groups on bromopyridines. researchgate.net | Synthesis of the 2-bromo-4-(1,1-difluoroethyl)pyridine (B1457724) precursor; Catalyst optimization. |
| Temporary Dearomatization | - | Allows for precise meta- or para-difluoromethylation on the pyridine ring. uni-muenster.de | Application to 2-aminopyridine (B139424) systems; Control over regioselectivity with existing amino group. |
Application in Advanced Materials Science (e.g., as monomers or ligands)
The unique electronic properties imparted by the difluoroethyl group, combined with the coordinating ability of the aminopyridine scaffold, make this compound a compelling candidate for advanced materials. Research in this area is nascent but holds considerable promise.
Organic Light-Emitting Diodes (OLEDs): Fluorinated ligands are highly sought after in the design of metal complexes for OLEDs. Fluorination is known to enhance the thermal stability and volatility of these complexes, which is advantageous for the vacuum-deposition manufacturing process. acs.org Furthermore, introducing fluorine can improve the optoelectronic performance of the materials, leading to higher efficiency and fine-tuning of emission colors. acs.org As a bifunctional ligand (coordinating through both the ring and amino nitrogens), this compound could be used to synthesize novel iridium or other metal complexes for use as phosphorescent emitters in next-generation displays. acs.orgresearchgate.net
Metal-Organic Frameworks (MOFs): The design of MOFs with specific topologies and functions depends critically on the geometry of the organic ligands. Fluorinated ligands have been shown to induce significant twists in their backbone, creating angles that are difficult to achieve with standard planar aromatic linkers. acs.org This can lead to the formation of unusual and stable architectures, such as square antiprisms. acs.org The this compound molecule could serve as a novel building block for MOFs, with the difluoroethyl group influencing the framework's geometry, pore environment, and guest-binding properties.
Perovskite Solar Cells (PSCs): Interfacial defects in perovskite solar cells are a major source of efficiency loss and instability. Pyridine-based molecules, particularly those with amino groups, have been successfully employed as passivating agents. acs.org The amino and pyridine nitrogen atoms can bind to uncoordinated lead ions at the perovskite surface, effectively neutralizing defects. acs.org The introduction of fluorine, as seen in molecules like 3,5-Difluorpyridin-2,6-Diamin, can further enhance this interaction. acs.org Future work could explore the use of this compound as a surface passivation layer to improve the efficiency and long-term stability of PSCs.
Exploration of New Biological Targets and Disease Areas
Aminopyridine derivatives are considered "privileged structures" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. rsc.org The close structural analog, 4-(difluoromethyl)pyridin-2-amine (B599231), is already established as a key intermediate for potent and selective lipid kinase inhibitors, specifically targeting phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (B549165) (mTOR) for cancer therapy. acs.org This provides a strong rationale for exploring this compound in the same context.
Future research should extend beyond this established area to investigate novel biological targets and disease states where the unique properties of the difluoroethyl group could be advantageous.
Emerging Therapeutic Areas:
Neurodegenerative Diseases: Other aminopyridine scaffolds have been investigated as inhibitors of Beta-Secretase 1 (BACE1), a key enzyme in the pathology of Alzheimer's disease. nih.gov The specific binding properties of the aminopyridine motif could be leveraged to design new BACE1 inhibitors based on the this compound core.
Infectious Diseases: Substituted 2,4-disubstituted pyridines have shown significant bactericidal activity against Mycobacterium tuberculosis, including strains located within human macrophages. displaydaily.com This suggests a potential application in developing new antitubercular agents. Additionally, fluorinated nucleoside analogs have demonstrated potent antiviral activity against RNA viruses like Chikungunya virus, indicating the general utility of fluorinated heterocycles in anti-infective research. bldpharm.comrsc.org
Oncology: Beyond PI3K/mTOR, other kinase targets are relevant. For instance, certain 2-aminopyridine derivatives have been designed as dual inhibitors of ALK and ROS1, which are important targets in non-small-cell lung cancer.
| Potential Biological Target | Associated Disease Area | Rationale for Exploration |
| PI3K/mTOR Kinases | Cancer | The analogous compound, 4-(difluoromethyl)pyridin-2-amine, is a key building block for clinical candidates targeting these kinases. acs.org |
| Anaplastic Lymphoma Kinase (ALK) / ROS1 | Non-Small-Cell Lung Cancer | Other 2-aminopyridine derivatives have shown potent dual inhibitory activity, including against drug-resistant mutations. |
| Beta-Secretase 1 (BACE1) | Alzheimer's Disease | The aminopyridine structure is a known pharmacophore that binds to the active site of BACE1. nih.gov |
| Tubercle Bacilli | Tuberculosis | 2,4-disubstituted pyridine derivatives are effective against intracellular and biofilm-forming M. tuberculosis. displaydaily.com |
| Viral RNA Polymerase (e.g., nsP4) | Viral Infections (e.g., Alphaviruses) | Fluorinated heterocycles are a known class of antiviral compounds, and new scaffolds are needed to combat emerging viruses. bldpharm.comrsc.org |
Integration with Artificial Intelligence and Machine Learning in Compound Design
The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is set to revolutionize compound design. rsc.org These computational tools can dramatically accelerate the discovery and optimization of novel derivatives of this compound.
De Novo Design and Optimization: Generative AI models, trained on vast libraries of known molecules, can design entirely new compounds centered around the this compound core. nih.gov These models can be biased using reinforcement learning to optimize for desired properties, such as high predicted binding affinity to a specific biological target (e.g., a kinase active site) or favorable physicochemical properties (e.g., solubility, membrane permeability). nih.gov
Property Prediction and Virtual Screening: ML models, particularly graph convolutional neural networks, can be trained to predict a wide range of properties for virtual compounds before they are synthesized. acs.org This includes:
ADMET Properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles can be estimated, allowing for early-stage filtering of candidates likely to fail in later development stages.
Physicochemical Properties: Key parameters like aqueous solubility and lipophilicity can be accurately predicted. acs.org
Binding Affinity: Structure-based ML methods can improve the accuracy of docking scores, leading to a higher success rate in identifying potent "hit" compounds from virtual screening campaigns against targets like PI3K or BACE1. nih.gov
Synthesis Planning: AI tools are also emerging that can predict viable synthetic routes for novel compounds. By analyzing reaction databases, these platforms can suggest a sequence of steps to produce a designed analog of this compound, potentially identifying more efficient or sustainable pathways than those devised by traditional methods.
The integration of these AI/ML approaches creates a closed-loop discovery cycle where new molecules are designed, screened, and synthesized in silico, allowing chemists to focus laboratory efforts on only the most promising candidates.
Sustainable Synthesis and Environmental Impact Reduction
The principles of green chemistry are becoming increasingly important in chemical manufacturing, driven by both regulatory pressure and economic incentives. Future research into the synthesis of this compound must prioritize sustainability.
Atom Economy and Waste Reduction: A key goal is to design synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. The development of a scalable, two-pot synthesis for the analogous 4-(difluoromethyl)pyridin-2-amine, which minimizes intermediate isolation and purification steps, is a significant step in this direction. acs.org
Avoidance of Hazardous Reagents: A major focus for sustainable synthesis is the replacement of hazardous and toxic reagents. For instance, moving away from pyrophoric reagents or harsh fluorinating agents like DAST is critical. acs.org Research into using milder, safer alternatives, such as employing AgF₂ at ambient temperature or utilizing catalytic methods, is essential for creating environmentally benign processes. nih.gov
Catalysis and Energy Efficiency: The use of catalysts is a fundamental principle of green chemistry. Future methodologies should focus on:
Heterogeneous Catalysts: These can be easily separated from the reaction mixture and recycled, reducing waste.
Photoredox Catalysis: Using visible light to drive reactions can reduce the energy consumption associated with high-temperature processes.
Air-Stable Catalysts: The development of catalysts that can operate in air without the need for inert atmosphere gloveboxes simplifies procedures and reduces operational costs.
Lifecycle Assessment: A holistic approach to sustainability requires considering the entire lifecycle of the chemical, from the environmental impact of sourcing raw materials to the fate of the compound and its byproducts after use. The potential for compounds to persist in the environment and cause harm to ecosystems, as seen with related aromatic amines, underscores the need for designing molecules that are biodegradable or can be easily recovered and recycled.
By embedding these green chemistry principles into the early stages of synthetic route design, the environmental footprint associated with the production of this compound and its derivatives can be significantly minimized.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
